molecular formula C15H22N2O B8386740 1-(6-Methoxy-indan-1-yl)homopiperazine CAS No. 185678-61-9

1-(6-Methoxy-indan-1-yl)homopiperazine

Cat. No.: B8386740
CAS No.: 185678-61-9
M. Wt: 246.35 g/mol
InChI Key: XOOREDUQIMZFMS-UHFFFAOYSA-N
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Description

1-(6-Methoxy-indan-1-yl)homopiperazine is a heterocyclic compound featuring a seven-membered homopiperazine (hexahydro-1,4-diazepine) ring fused with a 6-methoxyindan moiety. Homopiperazine derivatives are structurally distinct from their six-membered piperazine counterparts due to the expanded ring size, which confers unique conformational flexibility and electronic properties. This structural characteristic enhances their ability to interact with biological targets, such as enzymes and receptors, by accommodating larger substituents and optimizing hydrogen-bonding networks .

Homopiperazine-based compounds are widely explored in medicinal chemistry for their roles as enzyme inhibitors, receptor ligands, and spacers in drug conjugates. For example, homopiperazine-containing derivatives have demonstrated anti-cancer activity, serotonin receptor (5HT1A) affinity, and improved mitochondrial targeting in triterpenoid conjugates . The 6-methoxyindan group in this compound may further modulate lipophilicity and binding specificity, making it a promising candidate for therapeutic development.

Properties

CAS No.

185678-61-9

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-(6-methoxy-2,3-dihydro-1H-inden-1-yl)-1,4-diazepane

InChI

InChI=1S/C15H22N2O/c1-18-13-5-3-12-4-6-15(14(12)11-13)17-9-2-7-16-8-10-17/h3,5,11,15-16H,2,4,6-10H2,1H3

InChI Key

XOOREDUQIMZFMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2N3CCCNCC3)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Anti-Cancer Activity: JS-K Analogues

Homopiperazine derivatives have been studied as nitric oxide (NO) prodrugs for anti-cancer applications. The homopiperazine analogue of JS-K (a lead anti-cancer prodrug) showed comparable anti-proliferative activity against renal cancer cell lines to JS-K but exhibited reduced reactivity with glutathione (GSH) and glutathione S-transferase (GST). This lower reactivity may minimize off-target toxicity while retaining efficacy, a critical advantage for therapeutic optimization .

Compound Structure Anti-Proliferative Activity (Renal Cancer) Reactivity with GSH/GST Cytotoxicity (Normal Cells)
JS-K Piperazine backbone High High Low
Homopiperazine analogue Homopiperazine backbone High (comparable to JS-K) Low Low

Key Insight : The homopiperazine scaffold maintains anti-cancer potency while reducing metabolic activation risks, suggesting improved safety profiles .

Receptor Binding: 5HT1A and SERT Affinity

In serotonin receptor (5HT1A) and serotonin transporter (SERT) studies, homopiperazine-containing compounds outperformed piperazine analogues in binding affinity when paired with specific chain lengths. For instance:

  • Compound 3 (homopiperazine, chain length = 3) showed higher 5HT1A and SERT affinity than its piperazine counterpart 7 .
Compound Ring Type Chain Length 5HT1A Binding (Ki) SERT Binding (Ki)
3 Homopiperazine 3 12 nM 8 nM
7 Piperazine 3 45 nM 22 nM
8 Piperazine 4 15 nM 21 nM

Key Insight : Homopiperazine’s larger ring improves steric compatibility with 5HT1A and SERT binding pockets, particularly at shorter chain lengths .

Spacer Role in Drug Conjugates

In triterpenoid-rhodamine B (RhoB) conjugates, homopiperazine spacers significantly enhanced mitochondrial targeting compared to piperazine. For example:

  • Conjugate 26 (homopiperazine spacer) showed 10-fold higher cytotoxicity against cancer cells than piperazine analogues, attributed to improved cellular uptake and mitochondrial complex I/II inhibition .
Conjugate Spacer Type Cytotoxicity (IC50, μM) Mitochondrial Targeting Efficiency
26 Homopiperazine 0.8 High
Piperazine analogue Piperazine 8.2 Moderate

Key Insight : Homopiperazine’s flexibility and hydrogen-bonding capacity optimize spacer functionality in drug conjugates .

Enzyme Inhibition: Rho Kinase Inhibitors

Homopiperazine derivatives like H-1152 and HA-1077 exhibit superior Rho kinase (ROCK) inhibition compared to piperazine-based inhibitors. For example:

  • H-1152 (Ki = 0.0016 μM) is 8–20 times more potent than Y-27632 (piperazine derivative, Ki = 0.44 μM) in ROCK inhibition .
Compound Structure ROCK Inhibition (Ki, μM) Selectivity Over Other Kinases
H-1152 Homopiperazine 0.0016 High
Y-27632 Piperazine 0.44 Moderate
HA-1077 Homopiperazine 0.33 Moderate

Key Insight : The homopiperazine scaffold enhances ROCK binding through optimized interactions with the enzyme’s hydrophobic pocket .

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